Binding Mode Differentiation: 7DG Targets PKR C-Terminal Domain Without ATP-Pocket Competition
7DG differentiates from the widely used PKR inhibitor C16 by its binding mechanism: 7DG directly interacts with the C-terminal half of PKR and does not bind to the ATP catalytic pocket, in contrast to C16 which functions as an ATP-competitive inhibitor [1]. This distinction was established using chemical proteomics and competitive binding assays [1].
| Evidence Dimension | PKR binding site |
|---|---|
| Target Compound Data | C-terminal domain; non-ATP-competitive |
| Comparator Or Baseline | C16: ATP catalytic pocket; ATP-competitive |
| Quantified Difference | Qualitative mechanistic difference (binding site divergence) |
| Conditions | Chemical proteomics target identification; competitive binding assays |
Why This Matters
This mechanistic difference enables investigators to dissect kinase-dependent versus kinase-independent PKR functions, a capability unavailable with ATP-competitive inhibitors alone.
- [1] Hett EC, et al. Chemical genetics reveals a kinase-independent role for protein kinase R in pyroptosis. Nat Chem Biol. 2013;9(6):398-405. View Source
